H-Ala-Ala-Phe-betaNA, also known as H-Alanyl-Alanylleucine-Phenylalanine-beta-Naphthylamide, is a synthetic compound that belongs to the class of peptides. This compound is characterized by its unique structure, which includes two alanine residues and one phenylalanine residue, along with a beta-naphthylamide moiety. Peptides like H-Ala-Ala-Phe-betaNA play significant roles in biological processes and have been the subject of various scientific studies.
H-Ala-Ala-Phe-betaNA is classified under organic compounds, specifically as a derivative of amino acids and peptides. Its molecular structure consists of:
This compound is synthesized through various chemical methods and is used in biochemical research and applications.
The synthesis of H-Ala-Ala-Phe-betaNA can be approached through several methods, primarily involving solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The SPPS method is favored for its efficiency and scalability.
The molecular structure of H-Ala-Ala-Phe-betaNA features:
The structural formula can be represented as follows:
H-Ala-Ala-Phe-betaNA can undergo various chemical reactions typical for peptides:
H-Ala-Ala-Phe-betaNA's mechanism of action primarily involves its interactions with biological targets such as enzymes or receptors. The presence of hydrophobic side chains (from alanine and phenylalanine) allows it to interact favorably with lipid membranes or hydrophobic pockets in proteins.
H-Ala-Ala-Phe-betaNA has several applications in scientific research:
H-Ala-Ala-Phe-βNA (Ala-Ala-Phe-β-naphthylamide) is a fluorogenic substrate extensively employed to monitor proteolytic activity in complex biological systems. Its design leverages the quenching effect of the tripeptide backbone on the β-naphthylamide (βNA) fluorophore. Upon enzymatic cleavage at the Phe-βNA bond, free β-naphthylamide is released, producing a measurable fluorescent signal (excitation ~333 nm, emission ~410 nm). This enables real-time quantification of enzyme kinetics and proteolytic rates [4] [5].
The chymotrypsin-like activity of the 20S proteasome specifically recognizes the phenylalanine (Phe) residue at the P1 position of H-Ala-Ala-Phe-βNA. This cleavage is a hallmark biomarker for proteasome function in cellular protein degradation pathways. However, unprotected tripeptide substrates like Ala-Ala-Phe-amidomethylcoumarin (AAF-AMC) are susceptible to aminopeptidase interference, leading to false-positive signals. In contrast, the N-terminal "H-" designation in H-Ala-Ala-Phe-βNA signifies a free amine group, which still requires methodological controls but offers distinct structural advantages over succinyl-protected variants [5].
H-Ala-Ala-Phe-βNA exhibits distinct kinetic parameters compared to succinyl-protected substrates like Suc-Leu-Leu-Val-Tyr-MCA (Suc-LLVY-MCA). The absence of an N-terminal blocking group reduces steric hindrance, potentially enhancing association rates with some peptidases. However, this comes at the cost of increased vulnerability to exopeptidases. Key kinetic differences include:
Table 1: Kinetic Comparison of Proteasome Substrates
Substrate | Km (μM) | Vmax (nmol/min/μg) | Primary Application |
---|---|---|---|
H-Ala-Ala-Phe-βNA | 85-120* | 15-22* | Chymotrypsin-like activity |
Suc-LLVY-MCA | 40-60 | 30-50 | Standard proteasome assay |
Suc-Ala-Ala-Phe-AMC | 55-75 | 25-40 | Fluorogenic chymotrypsin assays |
Estimated from proteasome-rich fractions; Suc-LLVY-MCA data from [5].
The unprotected N-terminus of H-Ala-Ala-Phe-βNA renders it vulnerable to degradation by aminopeptidases, which can hydrolyze the Ala-Ala bond. This cross-reactivity poses significant challenges in crude cellular homogenates or tissue extracts where multiple peptidase classes coexist. As noted in proteasome studies:
"In cell or tissue homogenates, the use of the AAF-MCA fluorogenic peptide should be avoided because it has an unprotected N terminus and is also a good substrate for aminopeptidases" [5].
Mitigation Strategies:
The βNA group serves dual roles:
Compared to 7-amino-4-methylcoumarin (AMC), βNA offers a red-shifted emission spectrum, reducing background interference in biological samples. However, AMC derivatives generally yield higher quantum yields [5] [9].
The Ala-Ala-Phe sequence is engineered to optimize interactions with chymotrypsin-like enzymes:
Table 2: Impact of Tripeptide Modifications on Enzyme Affinity
Tripeptide Variant | Km (μM) | Relative Activity (%) | Target Enzyme |
---|---|---|---|
H-Ala-Ala-Phe-βNA | 85-120 | 100 (Reference) | Chymotrypsin/Proteasome |
H-Val-Ala-Phe-βNA | 180-250 | 45-55 | Chymotrypsin |
H-Ala-Phe-βNA | >300 | 10-15 | Aminopeptidase B |
Suc-Ala-Ala-Phe-AMC | 55-75 | 120-140* | Proteasome/Chymotrypsin |
Higher activity due to reduced aminopeptidase interference [5] [9].
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